

# Technical Guide: Research Applications of 2-Bromo-N-cyclopentylbutanamide

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## Compound of Interest

Compound Name: 2-bromo-N-cyclopentylbutanamide

CAS No.: 905811-01-0

Cat. No.: B1340992

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## Executive Summary

**2-Bromo-N-cyclopentylbutanamide** (CAS: 905811-01-0) is a specialized

-haloamide intermediate that serves as a critical electrophilic scaffold in medicinal chemistry and organic synthesis.<sup>[1][2][3]</sup> Its structure combines a lipophilic N-cyclopentyl recognition motif with a reactive

-bromo "warhead," making it a dual-purpose tool: it functions both as a covalent fragment for cysteine-targeted ligand discovery and as a divergent synthetic intermediate for generating peptidomimetics and heterocycles. This guide details its chemical reactivity profile, specific applications in fragment-based drug discovery (FBDD), and protocols for its synthetic transformation.

## Chemical Profile & Reactivity Architecture<sup>[4]</sup>

### Structural Analysis

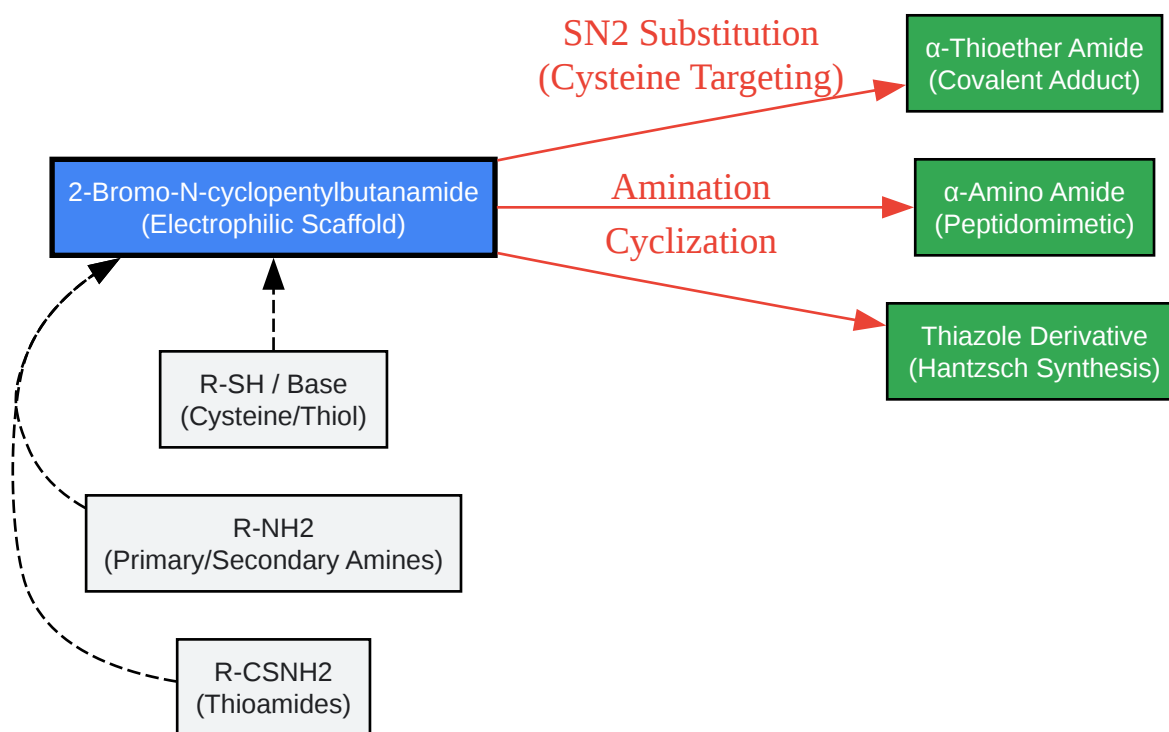
The molecule consists of a butyramide core substituted at the nitrogen with a cyclopentyl ring and at the

-carbon with a bromine atom.

Property	Specification
IUPAC Name	2-bromo-N-cyclopentylbutanamide
CAS Number	905811-01-0
Molecular Formula	
Molecular Weight	234.13 g/mol
Chirality	The C2 position is chiral. Commercial supplies are typically racemic ( ), requiring resolution or enantioselective substitution for stereospecific applications.
Electrophilicity	High. The -carbon is activated by the adjacent carbonyl, making it highly susceptible to nucleophilic attack ( ).

## Reactivity Landscape

The utility of **2-bromo-N-cyclopentylbutanamide** stems from the orthogonal reactivity of its functional groups. The amide bond provides stability and hydrogen-bonding potential (donor/acceptor), while the C-Br bond drives derivatization.



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Figure 1: Divergent reactivity pathways. The compound acts as a linchpin for accessing diverse chemical spaces.

## Application: Covalent Fragment-Based Drug Discovery (FBDD)[4]

The

-bromoamide moiety is a classic "warhead" used to target nucleophilic cysteine residues in proteins. While less selective than acrylamides,

-bromoamides are invaluable in Tethering screens to identify low-affinity binding sites.

### Mechanism of Action

Upon binding to a protein pocket, the N-cyclopentyl group provides hydrophobic contacts (mimicking proline or leucine residues). If a cysteine residue is proximal, the sulfur atom executes a nucleophilic attack on the

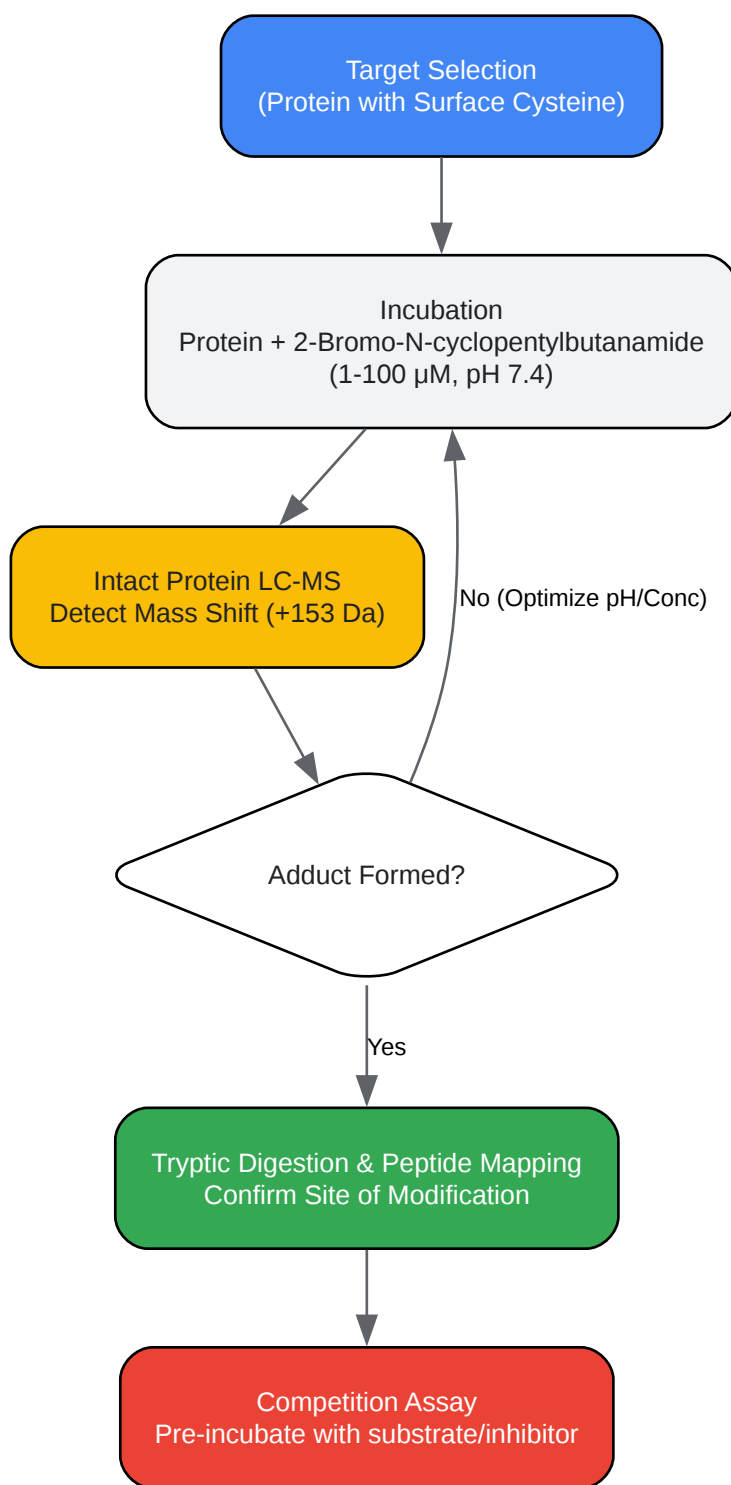
-carbon, displacing the bromide ion and forming an irreversible thioether bond.

## Target Classes

- **Cysteine Proteases:** The scaffold mimics the peptide backbone, positioning the electrophile near the catalytic cysteine.
- **Kinases (Cys-targeting):** Analogous N-cyclopentyl amides have shown utility in targeting the JAK2 kinase domain and other ATP-binding pockets where a non-catalytic cysteine is accessible.
- **Quorum Sensing Modulators:** N-Acyl homoserine lactone (AHL) analogs often feature amide chains. The N-cyclopentyl group mimics the hydrophobic tail of AHLs, making this molecule a potential covalent probe for quorum sensing receptors (e.g., LasR) containing cysteines.

## Experimental Workflow: Covalent Screening

The following workflow describes how to use this molecule to validate a cysteine-containing target.



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Figure 2: Mass spectrometry-based workflow for validating covalent binding.

## Application: Synthetic Intermediate for Peptidomimetics

Beyond direct biological activity, the molecule is a precursor for

-amino amides, a structural motif found in numerous anticonvulsants (e.g., levetiracetam analogs) and local anesthetics.

### Synthesis of -Amino Amides

Displacement of the bromine with primary or secondary amines yields

-amino amides. The bulky N-cyclopentyl group often improves metabolic stability and blood-brain barrier (BBB) penetration compared to linear alkyl chains.

Protocol: Amination with Morpholine<sup>[1]</sup>

- Reagents: **2-Bromo-N-cyclopentylbutanamide** (1.0 eq), Morpholine (1.2 eq), (2.0 eq), Acetonitrile (MeCN).
- Procedure:
  - Dissolve the bromoamide in MeCN (0.1 M).
  - Add  
followed by morpholine.
  - Heat to reflux (  
) for 4–6 hours. Monitor by TLC/LC-MS.
  - Workup: Filter salts, concentrate filtrate, and purify via flash chromatography (EtOAc/Hexane).
- Outcome: Formation of 2-morpholino-N-cyclopentylbutanamide.

### Hantzsch Thiazole Synthesis

Reaction with thioamides allows the construction of thiazoles, where the butyramide chain becomes a substituent on the thiazole ring. This is relevant for fragment growing strategies.

## Safety & Handling Guidelines

Warning: As an

-haloamide, this compound is a potent alkylating agent.

- Hazard Class: Skin Sensitizer (Category 1), Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Handling:
  - PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
  - Ventilation: All operations must be performed inside a certified chemical fume hood.
  - Quenching: Residual material should be quenched with an aqueous solution of sodium thiosulfate or cysteine to neutralize the electrophilic bromide before disposal.
- Storage: Store at 2–8°C under inert atmosphere (N<sub>2</sub> or Ar) to prevent hydrolysis or discoloration.

## References

- Covalent Inhibitor Design
  - Singh, J., et al. "The resurgence of covalent drugs." [4] Nature Reviews Drug Discovery 10, 307–317 (2011). [Link](#)
  - Context: Establishes the utility of -haloamides as warheads for targeting non-c
- Fragment Screening Methodologies
  - Erlanson, D. A., et al. "Site-directed ligand discovery." Proceedings of the National Academy of Sciences 97(17), 9367-9372 (2000). [Link](#)

- Context: Describes the "Tethering" method where cysteine-reactive fragments (like the subject molecule) are used to probe protein surfaces.
- Synthetic Utility (Hantzsch Reaction): Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles." Wiley-VCH, 2nd Edition (2003). Context: Standard reference for the conversion of -halo carbonyls to thiazoles.
- Analogous Biological Activity (Quorum Sensing)
  - Geske, G. D., et al. "Modulation of Bacterial Quorum Sensing with Synthetic Inhibitors: Probing the Ligand-Binding Pocket of the LuxR-Type Receptor LasR." Journal of the American Chemical Society 129(44), 13613–13625 (2007). [Link](#)
  - Context: Validates N-cyclopentyl amides as active scaffolds for modulating bacterial communication p

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